4-(3-Methylphenyl)pyrimidine-2-thiol
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Overview
Description
4-(3-Methylphenyl)pyrimidine-2-thiol is an organic compound with the molecular formula C11H10N2S. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)pyrimidine-2-thiol typically involves the reaction of 3-methylbenzaldehyde with thiourea and ethyl cyanoacetate under basic conditions. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and aromatization to yield the desired product .
Industrial Production Methods
the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Thioethers or thioesters.
Scientific Research Applications
4-(3-Methylphenyl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It exhibits potential biological activities such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)pyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes, which reduces the production of pro-inflammatory mediators such as prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)pyrimidine-2-thiol
- 2-Aminopyrimidine derivatives
- 2-Thioxopyrimidine derivatives
Uniqueness
4-(3-Methylphenyl)pyrimidine-2-thiol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. Its thiol group also provides additional reactivity, making it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C11H10N2S |
---|---|
Molecular Weight |
202.28 g/mol |
IUPAC Name |
6-(3-methylphenyl)-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C11H10N2S/c1-8-3-2-4-9(7-8)10-5-6-12-11(14)13-10/h2-7H,1H3,(H,12,13,14) |
InChI Key |
NQBQXWYQZGWAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=NC(=S)N2 |
Origin of Product |
United States |
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